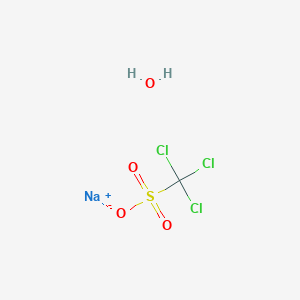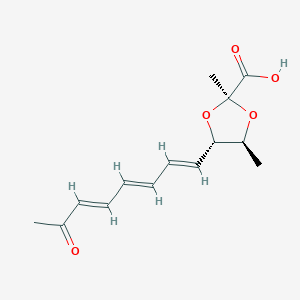
2,4-Difluoro-N-methylaniline hydrochloride
Vue d'ensemble
Description
2,4-Difluoro-N-methylaniline hydrochloride (CAS Number: 1187386-15-7) is a chemical compound with a molecular weight of 179.6 . It is also known by its IUPAC name, 2,4-difluoro-N-methylaniline hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-N-methylaniline hydrochloride is1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
2,4-Difluoro-N-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 179.6 .Applications De Recherche Scientifique
Carcinogenic Potential Studies
Experiments have been conducted to investigate the carcinogenic potential of various aromatic amines, including 4,4′-methylene-bis(2-methylaniline), which is structurally related to 2,4-Difluoro-N-methylaniline hydrochloride. These studies focus on understanding the potential of these chemicals to induce tumors in laboratory animals. The findings suggest a significant potential for carcinogenic effects, emphasizing the need for careful handling and use of these compounds in various applications (Stula et al., 1975).
Nephrotoxicity Research
Research on haloanilines, including compounds structurally similar to 2,4-Difluoro-N-methylaniline hydrochloride, has revealed their potential nephrotoxic effects. Studies using renal cortical slices from rats have helped in understanding the specific effects of these compounds on kidney function. Such research is crucial for assessing the safety of these chemicals in various applications (Hong et al., 2000).
Spectroscopic Analysis
Spectroscopic techniques like Fourier Transform Infrared (FTIR) and FT-Raman have been applied to analyze haloanilines closely related to 2,4-Difluoro-N-methylaniline hydrochloride. Such studies provide insights into the molecular structure and behavior of these compounds, which is valuable for various scientific and industrial applications (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Biochemical Investigations
Biochemical investigations of carcinogens like 4-chloro-2-methylaniline, related to 2,4-Difluoro-N-methylaniline hydrochloride, have provided insights into their mechanisms of action and activation in biological systems. Understanding the binding and metabolism of these compounds at the molecular level is vital for developing safer and more effective applications in various scientific fields (Hill et al., 1979).
Synthesis and Chemical Applications
Studies have been conducted on the synthesis and application of difluoroanilines in the production of high-efficiency insecticides and other chemical products. The optimization of synthesis techniques and understanding of reaction conditions play a crucial role in industrial applications (Thornton & Jarman, 1990).
Environmental Monitoring and Toxicity
Monitoring programs for aromatic amines, including methylanilines, in natural environments like rivers have been implemented. Such studies are critical for understanding the environmental impact of these chemicals and for developing strategies to mitigate their potential harmful effects (Wegman & Korte, 1981).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-difluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUMCZQTXMOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675164 | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-methylaniline hydrochloride | |
CAS RN |
1187386-15-7 | |
| Record name | Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)






![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)